3,4'-Bis(1,1-dimethylethyl)(1,1'-biphenyl)-4-ol
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Overview
Description
[1,1’-Biphenyl]-4-ol, 3,4’-bis(1,1-dimethylethyl)- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two phenyl rings connected by a single bond, with hydroxyl and tert-butyl groups attached to the rings. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-ol, 3,4’-bis(1,1-dimethylethyl)- typically involves the reaction of biphenyl with tert-butyl groups under specific conditions. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-ol, 3,4’-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced biphenyl derivatives, and various substituted biphenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-4-ol, 3,4’-bis(1,1-dimethylethyl)- is used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions. Its unique structure enhances the reactivity and selectivity of the catalysts .
Biology and Medicine
Its derivatives have shown promise in the development of pharmaceuticals with antibacterial and antifungal properties .
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for use in the production of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-ol, 3,4’-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. In catalytic reactions, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. These complexes facilitate the formation and breaking of chemical bonds, leading to the desired reaction products .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl): This compound shares similar structural features but lacks the biphenyl backbone.
4,4’-Di-tert-butylbiphenyl: This compound is similar but does not have the hydroxyl group present in [1,1’-Biphenyl]-4-ol, 3,4’-bis(1,1-dimethylethyl)-.
Uniqueness
The presence of both hydroxyl and tert-butyl groups in [1,1’-Biphenyl]-4-ol, 3,4’-bis(1,1-dimethylethyl)- imparts unique chemical properties, such as enhanced stability and reactivity. These features make it distinct from other similar compounds and valuable in various applications .
Properties
CAS No. |
42479-88-9 |
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Molecular Formula |
C20H26O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-tert-butyl-4-(4-tert-butylphenyl)phenol |
InChI |
InChI=1S/C20H26O/c1-19(2,3)16-10-7-14(8-11-16)15-9-12-18(21)17(13-15)20(4,5)6/h7-13,21H,1-6H3 |
InChI Key |
FVOGYQFJLZIROB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C(C)(C)C |
Origin of Product |
United States |
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